molecular formula C16H17FN2O2S B133804 Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 160009-35-8

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B133804
M. Wt: 320.4 g/mol
InChI Key: ZOHVECQKEABYPF-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, is a pyrimidine derivative, which is a class of compounds known for their significance in medicinal and pharmaceutical applications. Pyrimidine derivatives often contain nitrogen atoms within their heterocyclic structure and can exhibit various biological activities, making them valuable in drug design and synthesis .

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves multicomponent reactions such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, beta-keto esters, and urea or thiourea. For instance, Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using the Biginelli reaction under microwave irradiation, which is a similar method that could potentially be applied to the synthesis of the compound . Additionally, the synthesis of Methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involves reactions of dichloro-methylthiopyrimidine with amines and methyl glycinate, indicating that substitutions at the pyrimidine ring can be achieved through various synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as single crystal X-ray diffraction. For example, the structure of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester was determined using X-ray diffraction, which revealed the presence of weak but significant intermolecular interactions that contribute to the stability of the crystal packing . These findings suggest that the molecular structure of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate could also be characterized by similar weak interactions that influence its crystal packing and stability.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, the hydration of pyrimidine-5-carboxylic acids at different ring positions is affected by the presence of methyl groups, indicating that regioselective reactions can occur based on the substitution pattern . This suggests that the chemical reactivity of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate could be similarly influenced by its substituents, potentially leading to selective reactions that can be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA). For example, the solvatomorphism and thermal properties of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were analyzed using these methods, providing insights into the compound's behavior under different conditions . Such analyses are crucial for understanding the material properties of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, which can affect its handling, storage, and application in various contexts.

Scientific Research Applications

Synthesis and Molecular Properties

  • Novel Pyrazoles Synthesis : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is used as a precursor in the synthesis of novel pyrazole derivatives with potential anti-inflammatory and anti-cancer properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
  • Thieno[2,3‐d]pyrimidines Preparation : This compound serves as a starting material for the preparation of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, which are significant in medicinal chemistry (Santilli, Kim, & Wanser, 1971).

Medicinal Chemistry

  • Fungicidal Properties : Derivatives synthesized from this compound have been found to possess fungicidal properties, suggesting its utility in developing anti-fungal agents (Tumkevicius, Urbonas, & Vainilavicius, 2013).
  • Novel Heterocyclic Systems : It's used in the synthesis of densely substituted methyl esters, leading to the creation of novel heterocyclic systems like 1,3,4,6-tetraazadibenzo[cd,f]azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Molecular and Structural Studies

  • Crystal Structure Analysis : The compound has been analyzed using X-ray diffraction, revealing details about its molecular structure and intermolecular interactions, crucial for understanding its chemical behavior (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).

properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHVECQKEABYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470085
Record name Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

160009-35-8
Record name Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Xu, WH Cheng, X Zhu… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 0

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